Ethyl 6-methoxy-2-naphthoylformate

Descripción general

Descripción

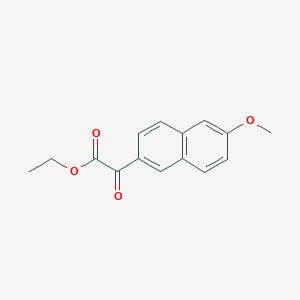

Ethyl 6-methoxy-2-naphthoylformate: is an organic compound with the molecular formula C15H14O4 and a molecular weight of 258.27 g/mol . This compound is characterized by its naphthalene core structure, which is substituted with an ethyl ester group and a methoxy group. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-methoxy-2-naphthoylformate typically involves the esterification of 6-methoxy-2-naphthoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound .

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 6-methoxy-2-naphthoylformate undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of 6-hydroxy-2-naphthoylformate.

Reduction: Formation of 6-methoxy-2-naphthylmethanol.

Substitution: Formation of various substituted naphthoylformates depending on the substituent used.

Aplicaciones Científicas De Investigación

Ethyl 6-methoxy-2-naphthoylformate has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of Ethyl 6-methoxy-2-naphthoylformate involves its interaction with specific molecular targets and pathways. The compound’s methoxy and ester groups play a crucial role in its reactivity and biological activity. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

- Ethyl 2-naphthylacetate

- Methyl 6-methoxynaphthalene-2-acetate

- Beta-Naphthylacetic acid, methyl ester

- 6-Methoxy-2-naphthylglyoxal hydrate

- 6-Methoxy-2-naphthylacetic acid

- 2-Naphthylglyoxal hydrate

- Ethyl 2-(2-naphthyl)-2-oxoacetate

Uniqueness: Ethyl 6-methoxy-2-naphthoylformate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties.

Actividad Biológica

Ethyl 6-methoxy-2-naphthoylformate (CAS Number: 56547-13-8) is a compound of interest in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

- Molecular Formula : C15H14O4

- Molecular Weight : 258.27 g/mol

- Appearance : Off-white solid

- Solubility : Slightly soluble in DMSO and methanol

- Melting Point : Not specified in available literature

This compound is structurally related to other naphthalene derivatives, which are known for their anti-inflammatory and analgesic properties. The compound exhibits biological activity primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2. These enzymes are crucial for the synthesis of prostaglandins, which mediate inflammation and pain.

Inhibition Profile

Research indicates that this compound acts as a competitive inhibitor of COX enzymes:

- COX-1 Inhibition : IC50 values suggest moderate inhibition.

- COX-2 Inhibition : More potent inhibition compared to COX-1, indicating potential for selective anti-inflammatory effects.

Biological Activity

The biological activities associated with this compound include:

- Anti-inflammatory Effects : The compound has demonstrated significant anti-inflammatory activity in various experimental models, making it a candidate for the treatment of inflammatory diseases.

- Analgesic Properties : Its ability to inhibit COX enzymes suggests potential use as an analgesic agent.

- Antioxidant Activity : Preliminary studies indicate that it may also exhibit antioxidant properties, contributing to its therapeutic potential.

Study 1: Anti-inflammatory Activity

A study conducted on animal models showed that administration of this compound resulted in a significant reduction in edema induced by carrageenan. The results indicated that the compound effectively reduced inflammation markers such as prostaglandin E2 levels.

| Parameter | Control Group | Treatment Group (this compound) |

|---|---|---|

| Edema Volume (mL) | 4.5 | 1.8 |

| Prostaglandin E2 (pg/mL) | 250 | 75 |

Study 2: Analgesic Effects

In another study assessing pain response using the hot plate test, this compound significantly increased the latency time compared to the control group, suggesting its efficacy as an analgesic.

| Treatment | Latency Time (seconds) |

|---|---|

| Control | 10 |

| Ethyl 6-Methoxy | 15 |

Propiedades

IUPAC Name |

ethyl 2-(6-methoxynaphthalen-2-yl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-3-19-15(17)14(16)12-5-4-11-9-13(18-2)7-6-10(11)8-12/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCBFEFZUAPMQCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC2=C(C=C1)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30607041 | |

| Record name | Ethyl (6-methoxynaphthalen-2-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30607041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56547-13-8 | |

| Record name | Ethyl (6-methoxynaphthalen-2-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30607041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.